rac 1-Oleoyl-2-chloropropanediol
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Overview
Description
rac 1-Oleoyl-2-chloropropanediol: is a chemical compound with the molecular formula C₂₁H₃₉ClO₃ and a molecular weight of 374.99 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is a derivative of oleic acid and is characterized by the presence of a chloropropanediol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-chloropropanediol typically involves the esterification of oleic acid with 2-chloro-3-hydroxypropyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include oleic acid, 2-chloro-3-hydroxypropyl ester, and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 1-Oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropanediol moiety to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted propanediol derivatives.
Scientific Research Applications
rac 1-Oleoyl-2-chloropropanediol has several applications in scientific research:
Chemistry: Used as a reference material in synthetic chemistry and analytical studies.
Biology: Studied for its effects on lipid metabolism and cellular processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized lipids and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
rac 1-Oleoyl-3-chloropropanediol: Another chlorinated derivative of oleoyl propanediol, used in similar research applications.
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): A synthetic lung surfactant used in medical applications.
Uniqueness: rac 1-Oleoyl-2-chloropropanediol is unique due to its specific chloropropanediol moiety, which imparts distinct chemical and biological properties. This makes it valuable for studying lipid metabolism and the effects of chlorinated lipids .
Properties
CAS No. |
1639207-37-6 |
---|---|
Molecular Formula |
C21H39ClO3 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
(2-chloro-3-hydroxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(22)18-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
HPKKPQKDQAKPHW-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)Cl |
Synonyms |
(9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl Ester; |
Origin of Product |
United States |
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